molecular formula C12H14ClN3O B8399642 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-ol

4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-ol

Cat. No. B8399642
M. Wt: 251.71 g/mol
InChI Key: ZWMTWCIWYCWUQV-UHFFFAOYSA-N
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Patent
US07470680B2

Procedure details

To tert-butyl 4-(6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-hydroxypiperidine-1-carboxylate (510 mg, 1.00 mmol) in CH2Cl2 (6 mL) was slowly dropwise added TMS-I (0.43 mL, 3.01 mmol) at rt, and stirred at 60° C. overnight. Partial of the solvent was removed on rotary vacuo, and the residue was purified on reverse phase PrepHPLC to afford the expected product, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-ol (310 mg, 63%), as a dark brown solid. 1H-NMR (400 MHz, CHLOROFORM-D) δ ppm 2.02 (d, J=14.35 Hz, 2 H) 2.65-2.76 (m, 2 H) 3.42 (d, J=11.33 Hz, 2 H) 3.58 (d, J=11.83 Hz, 2 H) 4.61 (s, 2 H) 6.91 (d, J=3.53 Hz, 1 H) 7.13 (s, 1 H) 7.28 (d, J=3.53 Hz, 1 H); Mass spec. 252.05 (MH+) calc. for C12H14ClN3O 251.08.
Name
tert-butyl 4-(6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([Si](C(C)C)(C(C)C)C(C)C)[CH:9]=[CH:10][C:5]2=[C:4]([C:21]2([OH:34])[CH2:26][CH2:25][N:24](C(OC(C)(C)C)=O)[CH2:23][CH2:22]2)[CH:3]=1.[Si](I)(C)(C)C>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([C:21]2([OH:34])[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]2)[CH:3]=1

Inputs

Step One
Name
tert-butyl 4-(6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
Quantity
510 mg
Type
reactant
Smiles
ClC1=CC(=C2C(=N1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C2(CCN(CC2)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
[Si](C)(C)(C)I
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
Partial of the solvent was removed on rotary vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on reverse phase PrepHPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C2C(=N1)NC=C2)C2(CCNCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 123.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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